2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound with the identifier “2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one” is a chemical substance listed in the PubChem database
Preparation Methods
The synthesis of 2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one involves several steps, including amidation, substitution, nitrification, reduction, and guanidination reactions. The starting material, 2-fluoro-4-methoxyaniline, undergoes these reactions to produce the final compound . The preparation method is designed to be economical, environmentally friendly, and suitable for industrial production.
Chemical Reactions Analysis
2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
These compounds share some structural similarities with this compound but also have unique properties that distinguish them .
Properties
IUPAC Name |
2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCGKAAXQQQNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(O3)N)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC3=C1N=C(O3)N)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.